tert-Butyl 4-(3-bromopropyl)piperidine-1-carboxylate
Overview
Description
tert-Butyl 4-(3-bromopropyl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C13H24BrNO2 and a molecular weight of 306.24 g/mol . It is commonly used as an intermediate in organic synthesis and pharmaceutical research due to its unique structural properties.
Mechanism of Action
Target of Action
This compound is a chemical intermediate and its specific biological targets may depend on the final compounds it is used to synthesize .
Mode of Action
The bromopropyl group in the compound suggests that it could potentially be involved in nucleophilic substitution reactions, but the exact interactions with biological targets would depend on the final synthesized compound .
Biochemical Pathways
The exact pathways would depend on the structure and function of the final compound .
Pharmacokinetics
The pharmacokinetic properties of the final synthesized compounds would be crucial in determining their bioavailability and therapeutic efficacy .
Result of Action
As a chemical intermediate, its effects would be largely determined by the final compounds it is used to synthesize .
Action Environment
The action environment of “tert-Butyl 4-(3-bromopropyl)piperidine-1-carboxylate” would depend on the final compounds it is used to synthesize. Factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(3-bromopropyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and 3-bromopropylamine. The reaction is usually carried out under controlled conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated to specific temperatures. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-(3-bromopropyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: It can undergo oxidation to form corresponding oxides.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used in acidic or basic media.
Major Products Formed:
Substitution Reactions: Products include azides, thiocyanates, and substituted amines.
Reduction Reactions: Reduced derivatives of the original compound.
Oxidation Reactions: Oxidized forms of the compound.
Scientific Research Applications
tert-Butyl 4-(3-bromopropyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
- tert-Butyl 4-(4-bromophenyl)piperidine-1-carboxylate
- tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate
- tert-Butyl 4-(4-bromophenyl)piperazine-1-carboxylate
Comparison: tert-Butyl 4-(3-bromopropyl)piperidine-1-carboxylate is unique due to its bromopropyl group, which provides distinct reactivity compared to similar compounds with different substituents. This uniqueness makes it valuable for specific synthetic applications and research studies .
Properties
IUPAC Name |
tert-butyl 4-(3-bromopropyl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24BrNO2/c1-13(2,3)17-12(16)15-9-6-11(7-10-15)5-4-8-14/h11H,4-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANKJSMCUWZFYKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70593494 | |
Record name | tert-Butyl 4-(3-bromopropyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70593494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
164149-27-3 | |
Record name | tert-Butyl 4-(3-bromopropyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70593494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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